PKI-402 is a synthetic small molecule designed for research purposes. [] It acts as a dual inhibitor of Class I Phosphoinositide 3-Kinases (PI3Ks) and the mammalian Target of Rapamycin (mTOR), both of which are crucial components of intracellular signaling pathways. [, ] These pathways regulate critical cellular processes like growth, proliferation, survival, and metabolism. [] PKI-402 is employed in scientific research to understand the roles of the PI3K/Akt/mTOR pathway in various cellular processes and diseases, including cancer.
PKI-402 is a potent and selective dual inhibitor of phosphatidylinositol 3-kinases and mammalian target of rapamycin. It is classified as a triazolopyrimidine compound, designed to target the PI3K/mTOR signaling pathway, which plays a critical role in cancer cell proliferation and survival. This compound is notable for its ability to inhibit multiple isoforms of class I phosphatidylinositol 3-kinases, including PI3K-alpha, PI3K-beta, PI3K-delta, and PI3K-gamma, as well as mTOR, making it a valuable tool in cancer research and therapy development.
PKI-402 was developed through lead optimization of N-3-substituted 7-morpholinotriazolopyrimidines. The compound was identified for its high potency against various kinases involved in tumor growth regulation. Its classification falls within the category of small molecule inhibitors targeting key signaling pathways implicated in oncogenesis .
The synthesis of PKI-402 involves several steps that utilize advanced organic chemistry techniques. The process begins with the condensation of specific benzaldehydes and acetophenones to form chalcones. Following this, further chemical transformations yield the target compound. The synthesis pathway is characterized by the use of reagents like phosphorus oxychloride and morpholine, leading to the formation of thienopyrimidine derivatives. The final products are typically purified using thin-layer chromatography and characterized by nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity .
PKI-402 features a complex molecular structure that includes a triazolopyrimidine core. The compound's design allows for effective binding within the ATP-binding site of the target kinases. Key structural components include:
The molecular formula for PKI-402 is CHNOS, with a molecular weight of approximately 356.43 g/mol .
The chemical reactions involved in the synthesis of PKI-402 predominantly include condensation reactions, nucleophilic substitutions, and cyclization processes. The initial formation of chalcones is followed by cyclization to form thienopyrimidine derivatives. Subsequent reactions involve the introduction of functional groups that enhance the compound's bioactivity against specific kinases .
PKI-402 exerts its pharmacological effects primarily through competitive inhibition of ATP binding to phosphatidylinositol 3-kinases and mTOR. By occupying the ATP-binding site, PKI-402 disrupts downstream signaling pathways that promote cell growth and survival. This inhibition leads to reduced phosphorylation of key substrates involved in cell cycle progression and apoptosis regulation, ultimately resulting in decreased tumor cell proliferation . Notably, PKI-402 has been shown to induce autophagy-mediated degradation of Mcl-1, a protein associated with cell survival, thereby enhancing its anti-cancer efficacy .
PKI-402 exhibits several notable physical and chemical properties:
These properties contribute to its potential as a therapeutic agent in clinical settings .
PKI-402 has significant applications in scientific research, particularly in oncology. Its ability to inhibit key signaling pathways makes it a candidate for investigating therapeutic strategies against various cancers, including ovarian cancer and breast cancer. Research studies have demonstrated its effectiveness in suppressing tumor growth in preclinical models, highlighting its potential for further development into clinical therapies targeting resistant cancer phenotypes . Additionally, PKI-402 serves as a valuable tool for elucidating the roles of PI3K/mTOR signaling in cancer biology.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: